molecular formula C5H4Cl2S B105426 2,5-Dichloro-3-methylthiophene CAS No. 17249-90-0

2,5-Dichloro-3-methylthiophene

Cat. No.: B105426
CAS No.: 17249-90-0
M. Wt: 167.06 g/mol
InChI Key: BUWSFDLUTRHPBO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylthiophene is an organosulfur compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylthiophene typically involves the chlorination of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Chemistry

Fungicides and Herbicides
2,5-Dichloro-3-methylthiophene serves as a key intermediate in the synthesis of agrochemicals. Its structure allows for effective interactions in chemical reactions that enhance the development of fungicides and herbicides. These compounds are crucial for protecting crops from pests and diseases, thereby improving agricultural yield and sustainability.

Case Study: Synthesis of Fungicides
Research has demonstrated the compound's utility in synthesizing novel fungicides that target specific fungal pathogens while minimizing environmental impact. For instance, derivatives of this compound have been shown to exhibit potent antifungal activity against various strains of fungi commonly affecting crops .

Pharmaceutical Development

Drug Synthesis
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of biologically active compounds. Its unique electronic properties make it valuable for developing drugs targeting specific diseases.

Case Study: Antiviral Agents
Studies have indicated that derivatives of this compound can be modified to create antiviral agents. For example, research focusing on the synthesis of thiophene-based compounds has led to the discovery of new molecules with promising antiviral activity against RNA viruses .

Material Science

Specialty Polymers
The compound is explored in producing specialty polymers with enhanced properties such as thermal stability and chemical resistance. Its ability to participate in polymerization reactions makes it a valuable building block for creating advanced materials.

Property Value
Thermal StabilityHigh
Chemical ResistanceExcellent
ConductivityVariable (depends on formulation)

Case Study: Conductive Polymers
Research has shown that polymers synthesized from this compound exhibit significant electrical conductivity when doped with appropriate agents. These materials are being investigated for use in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Organic Synthesis

Building Block for Complex Molecules
As a versatile building block, this compound aids chemists in creating complex organic molecules through various reactions such as nucleophilic substitution and coupling reactions.

Reaction Type Common Reagents Product Examples
Nucleophilic SubstitutionSodium methoxide, potassium tert-butoxideSubstituted thiophenes
Coupling ReactionsPalladium catalysts, boronic acidsBiaryl compounds

Case Study: Synthesis of Biaryls
In a study focusing on Suzuki-Miyaura coupling reactions, this compound was successfully employed to synthesize biaryl compounds with high yields and selectivity.

Environmental Monitoring

Detection of Pollutants
Derivatives of this compound are utilized in analytical chemistry for detecting environmental pollutants. Their reactivity allows them to form stable complexes with various contaminants, facilitating their identification and quantification.

Case Study: Environmental Analysis Techniques
Research has highlighted the effectiveness of using this compound's derivatives in chromatographic techniques for monitoring pesticide residues in soil and water samples. Such applications are critical for ensuring compliance with environmental safety regulations .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylthiophene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of chlorine atoms and the sulfur heteroatom in the thiophene ring influence its reactivity and interaction with other molecules. In biological applications, its mechanism of action would depend on the target molecule and the specific biochemical pathway involved .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-3-methylthiophene is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Biological Activity

2,5-Dichloro-3-methylthiophene (DCMT) is an organosulfur compound with the molecular formula C5_5H4_4Cl2_2S. This compound has garnered attention due to its unique chemical structure, which includes two chlorine substituents and a methyl group on a thiophene ring. Its potential applications span various fields, including organic electronics, pharmaceuticals, and agrochemicals. Understanding the biological activity of DCMT is crucial for assessing its safety and efficacy in these applications.

DCMT is characterized by:

  • Molecular Weight : 167.05 g/mol
  • Physical State : Liquid at room temperature
  • Purity : Typically >96% as determined by gas chromatography (GC) .

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its toxicity, antimicrobial properties, and potential as a therapeutic agent.

Toxicity Studies

Research indicates that DCMT exhibits moderate toxicity toward red blood cells, which raises concerns regarding its hemolytic activity. The presence of electron-withdrawing groups like chlorine can enhance this toxicity .

Table 1: Summary of Toxicological Findings

Study ReferenceBiological TargetObserved EffectNotes
Red blood cellsModerate hemolytic activityPotential cytotoxic effects noted
Aquatic organismsAcute toxicityQSAR models used for predictions

Antimicrobial Activity

DCMT has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess antibacterial activity against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways remain to be fully elucidated.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli64 µg/mLCell wall synthesis inhibition

Case Studies and Research Findings

Several case studies highlight the biological implications of DCMT:

  • Case Study on Hemolytic Activity :
    A study assessed the hemolytic properties of DCMT derivatives. Results indicated that modifications in substituents significantly influenced the degree of hemolysis observed in red blood cells .
  • Antimicrobial Efficacy :
    In a controlled environment, DCMT was tested against various bacterial strains. The results demonstrated that while it showed promising antibacterial effects, further research is needed to optimize its efficacy and understand the underlying mechanisms .
  • Potential as a Therapeutic Agent :
    Preliminary investigations into the therapeutic potential of DCMT have suggested that it may act as an inhibitor of certain enzymes involved in metabolic pathways. This opens avenues for further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloro-3-methylthiophene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : Direct chlorination of 3-methylthiophene using sulfuryl chloride (SO₂Cl₂) or electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include halogen exchange reactions starting from brominated precursors.
  • Optimization : Monitor reaction temperature (typically 0–25°C) to avoid over-chlorination. Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .
  • Yield Enhancement : Employ inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Analytical techniques like GC-MS can track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns. Compare retention times with certified reference standards (purity ≥95%–98% as per suppliers) .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~6.8 ppm for thiophene protons, δ ~45–50 ppm for Cl environments).
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M⁺] at m/z 167.06 (C₅H₄Cl₂S) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though limited by compound crystallinity .

Q. What safety protocols are recommended for handling this compound given its chlorinated and thiophene moieties?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods, gloves, and eye protection. Chlorinated thiophenes may release toxic HCl fumes upon decomposition; neutralize with aqueous NaHCO₃ .
  • Waste Disposal : Follow local regulations for halogenated waste (e.g., incineration with scrubbers for Cl containment). Avoid aqueous disposal due to environmental persistence .
  • Storage : Store in amber glass under inert gas at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across different studies?

Methodological Answer:

  • Systematic Review : Conduct a literature search using databases (PubMed, SciFinder) with keywords: "this compound" + "melting point" + "synthesis." Screen abstracts for methodological consistency (e.g., purity, measurement techniques) .
  • Experimental Replication : Reproduce synthesis under controlled conditions (e.g., ≥98% purity from PI Chemicals ). Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Statistical Analysis : Apply ANOVA to compare data from ≥3 independent studies to identify outliers or systematic errors .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic applications?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) reactivity. Analyze Fukui indices to predict regioselectivity for further functionalization .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMF) to optimize catalytic conditions.
  • Solid-State Analysis : Hirshfeld surface analysis (CrystalExplorer) to study intermolecular interactions influencing crystal packing and stability .

Q. How does the electronic structure of this compound influence its utility in conductive polymers or photovoltaic materials?

Methodological Answer:

  • Bandgap Tuning : Chlorine substituents increase electron-withdrawing effects, lowering the HOMO-LUMO gap. UV-Vis spectroscopy (λₐᵦₛ ~280–320 nm) and cyclic voltammetry (E₁/₂ vs. Ag/Ag⁺) quantify redox activity .
  • Polymer Design : Incorporate into polythiophene backbones via Suzuki-Miyaura coupling. Use AFM/conductivity measurements to assess charge transport efficiency.
  • Photovoltaic Testing : Fabricate bulk heterojunction solar cells (e.g., with PCBM) and measure power conversion efficiency (PCE) under AM1.5G illumination .

Q. Data Contradiction Analysis Table

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point 45–47°C (PI Chemicals )42–44°C (Georganics )Re-measure using DSC with ≥98% purity standards.
Synthesis Yield 68% (THF, 0°C )52% (CH₂Cl₂, 25°C )Optimize solvent polarity and temperature gradient.
¹H NMR Shift δ 6.82 (s, 1H) δ 6.75 (s, 1H) Validate with deuterated solvent (CDCl₃) and internal standard (TMS).

Properties

IUPAC Name

2,5-dichloro-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2S/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWSFDLUTRHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296448
Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-90-0
Record name 17249-90-0
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Record name 2,5-Dichloro-3-methylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-3-methylthiophene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
2,5-Dichloro-3-methylthiophene

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